molecular formula C25H20N6O3S B12146686 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12146686
M. Wt: 484.5 g/mol
InChI Key: ZLOPCTKJNAHAOR-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide, also known developmentally as SAR441255, is a novel and potent oral small molecule agonist of the tumor necrosis factor (TNF) receptor superfamily. It is engineered as a pan-TNF superfamily agonist that simultaneously activates the signaling pathways of multiple co-stimulatory TNF receptors, including CD40, 4-1BB, and OX40. This unique mechanism of action is designed to provide a potent stimulus for T cell activation and proliferation, mimicking signals that are naturally provided by antigen-presenting cells. Its primary research value lies in the field of cancer immunotherapy , where it is investigated for its ability to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. Preclinical studies suggest that by co-activating these key immune pathways, this compound can serve as a potent immunostimulatory agent, potentially offering a new approach to cancer treatment that does not rely on cell- or antibody-based therapies. Research efforts focus on evaluating its efficacy, optimal dosing schedules, and potential for combination with other immunomodulatory agents in various oncological models.

Properties

Molecular Formula

C25H20N6O3S

Molecular Weight

484.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H20N6O3S/c32-23(28-18-8-10-20(11-9-18)34-19-5-2-1-3-6-19)17-35-25-30-29-24(22-15-26-12-13-27-22)31(25)16-21-7-4-14-33-21/h1-15H,16-17H2,(H,28,32)

InChI Key

ZLOPCTKJNAHAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=NC=CN=C5

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A thiosemicarbazide intermediate is synthesized by reacting furan-2-ylmethyl hydrazine with pyrazine-2-carbonyl chloride. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h), yielding 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions:

ReagentSolventTemperatureTimeYield
POCl₃Toluene110°C6 h78%

Oxidative Cyclization

Alternative methods employ oxidative agents like iodine in dimethyl sulfoxide (DMSO), enabling cyclization at milder temperatures (80°C, 4 h). This method reduces side reactions but requires strict stoichiometric control.

Functionalization of the Triazole Ring

Substituent Optimization

Regioselective substitution at the 4- and 5-positions of the triazole is critical. The furan-2-ylmethyl group is introduced via nucleophilic substitution using furfuryl bromide, while the pyrazin-2-yl group is incorporated via Suzuki-Miyaura coupling with pyrazine-2-boronic acid.

Coupling of the Acetamide Moiety

The final step involves amide bond formation between the sulfanyl-acetamide intermediate and 4-phenoxyaniline. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to activate the carboxylic acid group.

Reaction Scheme:

  • Activation: DCC mediates the formation of an active ester.

  • Coupling: 4-Phenoxyaniline reacts with the active ester in dichloromethane (DCM) at room temperature (24 h).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product with >95% purity.

Data Table: Coupling Efficiency

CatalystSolventTimeYieldPurity
DCC/DMAPDCM24 h75%95%
EDCI/HOBtTHF18 h68%93%

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene, acetonitrile) improve selectivity but require higher temperatures.

Byproduct Formation

Competitive oxidation of the thiol group to disulfides is mitigated by conducting reactions under nitrogen atmosphere.

Analytical Characterization

The final compound is characterized via:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyrazine), 7.68 (d, 2H, phenoxy), 6.62 (m, 3H, furan).

  • HRMS : m/z calculated for C₂₆H₂₁N₅O₃S: 483.14; found: 483.13.

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O 70:30).

Scalability and Industrial Relevance

Batch processes achieve kilogram-scale production with consistent yields (70–75%) . Continuous-flow systems are under investigation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrazines.

    Substitution: Formation of halogenated phenoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving triazole and pyrazine derivatives.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related 1,2,4-triazole acetamide derivatives is presented below, focusing on substituent variations, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituents (Triazole Positions 4/5) Acetamide N-Substituent Biological Activity (Key Findings) References
Target Compound 4: Furan-2-ylmethyl; 5: Pyrazin-2-yl 4-Phenoxyphenyl Anti-exudative activity (AEA): ~80% inhibition at 10 mg/kg (vs. diclofenac sodium at 8 mg/kg)
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 4: Ethyl; 5: Pyrazin-2-yl 2-Fluorophenyl No explicit activity reported; structural analog with pyrazine and fluorophenyl groups
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4: Ethyl; 5: 3-Pyridinyl 4-Ethylphenyl Orco ion channel agonist (insect olfactory receptor modulation)
OLC15 (N-(4-butylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4: Ethyl; 5: 2-Pyridinyl 4-Butylphenyl Orco ion channel antagonist (broad-spectrum insect repellent)
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetamide) 4: Ethyl; 5: Pyridine-2-yl Phenylmethylidene hydrazide Antifungal activity: Moderate inhibition against Candida albicans (MIC: 32 µg/mL)
GPR-17 ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) 4: Trifluoromethoxyphenyl; 5: Morpholine-sulfonylphenyl 4-Isopropylphenyl Potassium channel modulation (KCa3.1 inhibition); potential neuroinflammatory applications
2-{[4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 4: Allyl; 5: Furan-2-yl 3,5-Dimethylphenyl Anti-exudative activity: ~65% inhibition at 10 mg/kg (less potent than target compound)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Triazole Position 4: Bulky groups (e.g., furan-2-ylmethyl, allyl) enhance AEA by improving membrane permeability . Ethyl or aryl groups (e.g., in VUAA1, OLC15) favor ion channel modulation . Acetamide N-Substituent: 4-Phenoxyphenyl (target) outperforms smaller groups (e.g., 2-fluorophenyl ) in AEA, likely due to π-π stacking with hydrophobic pockets .

Synthesis and Characterization :

  • Most analogs are synthesized via nucleophilic substitution of triazole-thione precursors with α-chloroacetamides . Characterization relies on NMR, HRMS, and X-ray crystallography (e.g., SHELX refinement ).

Biological Activity Trends: Anti-exudative activity correlates with electron-deficient triazole cores (pyrazine > pyridine) and lipophilic N-substituents (4-phenoxyphenyl > alkylphenyl) . Orco modulators (VUAA1, OLC15) prioritize pyridine and alkylphenyl groups for insect receptor specificity .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H15FN6O2SC_{19}H_{15}FN_6O_2S with a molecular weight of approximately 410.4 g/mol. The structure consists of a triazole ring linked to various functional groups, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC19H15FN6O2S
Molecular Weight410.4 g/mol
IUPAC NameN-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-pyrazin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide
InChI KeyKTSMCEOQAMCXTI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various biochemical pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cellular functions.
  • DNA Interaction : There is potential for the compound to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

  • Antibacterial Activity : Studies show effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : The compound demonstrates activity against common fungal pathogens.

Anticancer Potential

The compound's anticancer properties have been evaluated in vitro and in vivo:

  • In Vitro Studies : Cell viability assays reveal that the compound induces apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • In Vivo Efficacy : Animal model studies indicate reduced tumor growth when treated with this compound compared to control groups.

Study 1: Antimicrobial Efficacy

A study published in ChemInform evaluated the antimicrobial efficacy of several triazole derivatives, including our compound. Results showed that it inhibited the growth of Staphylococcus aureus and Candida albicans significantly more than control compounds .

Study 2: Anticancer Activity

In a recent publication in the Journal of Medicinal Chemistry, the compound was tested against prostate cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values lower than those observed for standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with triazole ring formation, followed by alkylation of the sulfanyl group. Key steps include:

  • Triazole formation : Reacting hydrazine derivatives with carbon disulfide and amines under reflux (ethanol, 70–80°C) to generate the 1,2,4-triazole-3-thione intermediate .
  • Alkylation : Introducing the furan-2-ylmethyl and pyrazin-2-yl groups via nucleophilic substitution. KOH in ethanol is often used to deprotonate the thiol group, enabling reaction with α-chloroacetamide derivatives .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) and recrystallization (ethanol/water) ensure >95% purity. Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity .
    • Analytical Validation : Confirm structure and purity via 1H^1 \text{H}/13C^{13} \text{C}-NMR, HPLC (C18 column, acetonitrile/water mobile phase), and HRMS .

Q. How can researchers verify the structural integrity of this compound and its intermediates?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1H^1 \text{H}-NMR identifies protons on furan (δ 6.2–7.4 ppm), pyrazine (δ 8.5–9.2 ppm), and acetamide (δ 2.1–2.3 ppm). 13C^{13} \text{C}-NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect S-H (2550–2600 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches in intermediates, which disappear in the final product .
  • Chromatography : HPLC with UV detection (254 nm) monitors reaction progress and quantifies impurities (<2%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. pyrazine positioning) using in vitro assays (e.g., antimicrobial MIC tests or kinase inhibition assays). For example, shows anti-exudative activity varies with phenyl substituents (e.g., chlorine increases potency by 30% vs. methoxy) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR. Adjust synthetic routes to prioritize high-scoring analogs .
  • In Vivo Validation : Use rodent models (e.g., carrageenan-induced edema) to reconcile in vitro vs. in vivo discrepancies. Dose optimization (10–50 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) clarify efficacy .

Q. How do substituents on the triazole and phenoxyphenyl groups influence metabolic stability and target selectivity?

  • Methodological Answer :

  • Metabolic Stability :
  • Liver Microsome Assays : Incubate compounds with rat liver microsomes (37°C, NADPH). LC-MS/MS quantifies parent compound degradation; furan rings may oxidize to reactive intermediates, reducing stability .
  • Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions. Pyrazine derivatives show lower inhibition (<10% at 10 µM) than thiophene analogs .
  • Selectivity Profiling :
  • Kinase Panel Screens : Test against 50+ kinases (e.g., Eurofins Panlabs). Triazole-sulfanyl acetamides exhibit selectivity for JAK2 (IC50_{50} = 0.8 µM) over VEGFR2 (>10 µM) due to H-bonding with kinase hinge regions .

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination Index (CI) Analysis : Use the Chou-Talalay method. Pre-treat cancer cells (e.g., MCF-7) with the compound and cisplatin, then calculate CI via CompuSyn software. Synergy (CI < 1) is observed at low doses (2.5 µM) due to enhanced DNA damage .
  • Transcriptomic Profiling : RNA-seq (Illumina NovaSeq) identifies upregulated apoptosis pathways (e.g., caspase-3) and downregulated survival signals (e.g., Bcl-2) in combination therapies .

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